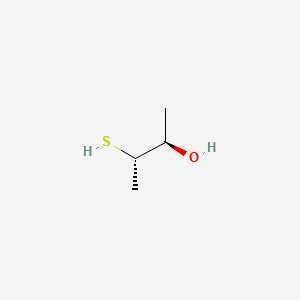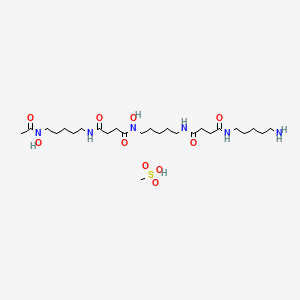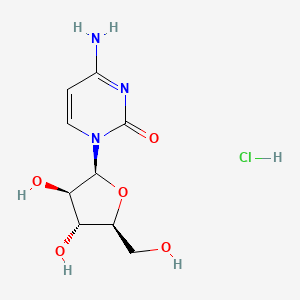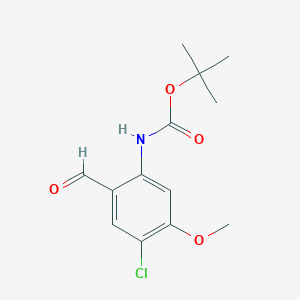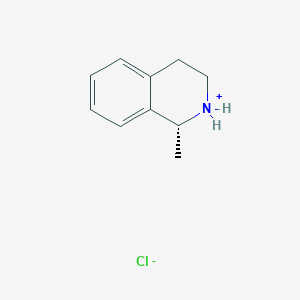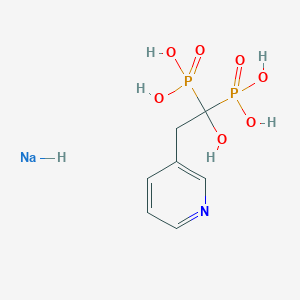
(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;sodium hydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;sodium hydride” is known as cholesteryl behenate. It is a cholesteryl ester derived from cholesterol and behenic acid. Cholesteryl behenate is a white, waxy solid at room temperature and is primarily used in the cosmetics and pharmaceutical industries due to its emollient and stabilizing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholesteryl behenate is synthesized through the esterification of cholesterol with behenic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where cholesterol and behenic acid are heated together in the presence of the catalyst until the esterification is complete.
Industrial Production Methods
In industrial settings, cholesteryl behenate is produced using similar esterification methods but on a larger scale. The process involves the use of large reactors where cholesterol and behenic acid are combined with a catalyst and heated to the required temperature. The reaction mixture is then purified through processes such as distillation or crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cholesteryl behenate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, cholesteryl behenate can be hydrolyzed to yield cholesterol and behenic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide. The reaction is typically carried out under reflux conditions.
Transesterification: Common reagents include methanol or ethanol, and the reaction is often catalyzed by sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Cholesterol and behenic acid.
Transesterification: Various cholesteryl esters depending on the alcohol used.
Applications De Recherche Scientifique
Cholesteryl behenate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid behavior and interactions.
Biology: Employed in the study of cell membrane structure and function due to its similarity to natural lipids.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Industry: Commonly used in cosmetics as an emollient and stabilizer, and in pharmaceuticals as an excipient.
Mécanisme D'action
Cholesteryl behenate exerts its effects primarily through its interaction with lipid membranes. It integrates into lipid bilayers, affecting their fluidity and stability. This property makes it useful in the formulation of liposomes and other lipid-based drug delivery systems. The molecular targets include cell membranes and lipid-based structures, where it helps to stabilize and protect the integrity of these structures.
Comparaison Avec Des Composés Similaires
Cholesteryl behenate can be compared with other cholesteryl esters such as cholesteryl oleate and cholesteryl stearate.
Cholesteryl Oleate: Derived from cholesterol and oleic acid, it is more fluid at room temperature compared to cholesteryl behenate.
Cholesteryl Stearate: Derived from cholesterol and stearic acid, it has similar properties to cholesteryl behenate but with a slightly different melting point and stability.
Cholesteryl behenate is unique due to its long-chain fatty acid component, which imparts specific physical properties such as higher melting point and greater stability, making it particularly useful in certain industrial and pharmaceutical applications.
Similar Compounds
- Cholesteryl Oleate
- Cholesteryl Stearate
- Cholesteryl Palmitate
These compounds share similar structural features but differ in the fatty acid component, which affects their physical and chemical properties.
Propriétés
IUPAC Name |
(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;sodium hydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2.Na.H/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLICMBIUMBJSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[NaH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[NaH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNaO7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
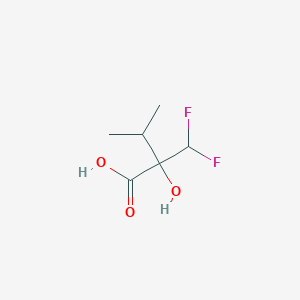
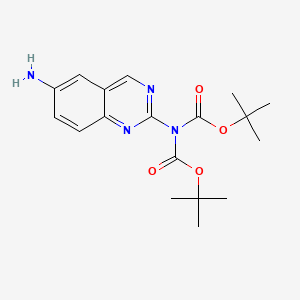
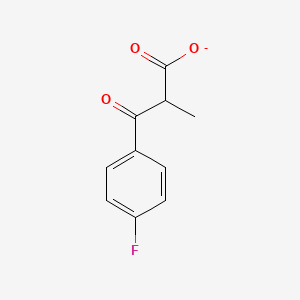
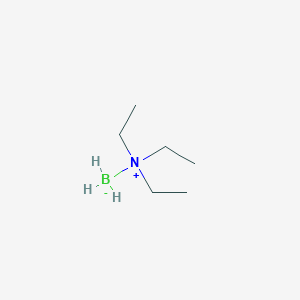
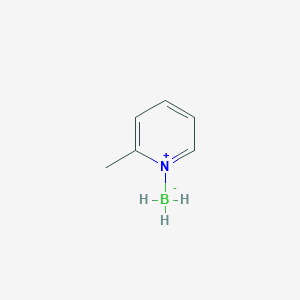
![sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-olate](/img/structure/B7983571.png)
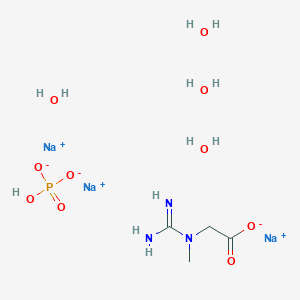
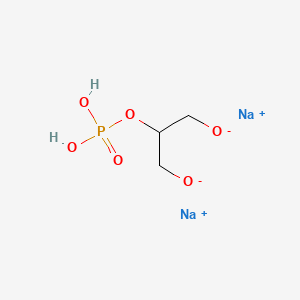
![[2-[(8S,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;propanoic acid](/img/structure/B7983587.png)
